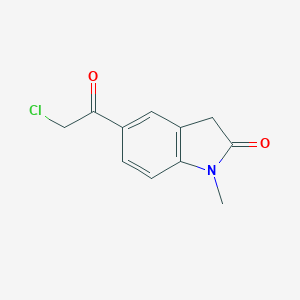
Disodium 1,3-propanediylbiscarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1,3-propanediylbiscarbamodithioate is a chemical compound with the molecular formula C5H11N2NaOS4 and a molecular weight of 270.4 g/mol. This compound is known for its unique structure, which includes two carbamodithioate groups linked by a 1,3-propanediyl chain. It is commonly used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Disodium 1,3-propanediylbiscarbamodithioate typically involves the reaction of 1,3-dibromopropane with sodium dithiocarbamate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Disodium 1,3-propanediylbiscarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disodium 1,3-propanediylbiscarbamodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of rubber and other polymers, as well as in the mining industry for the flotation of minerals.
Mécanisme D'action
The mechanism of action of Disodium 1,3-propanediylbiscarbamodithioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The dithiocarbamate groups can chelate metal ions, affecting metal-dependent processes. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Disodium 1,3-propanediylbiscarbamodithioate can be compared with other dithiocarbamate compounds, such as:
Sodium diethyldithiocarbamate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Zinc dimethyldithiocarbamate: Contains a metal ion, which influences its chemical properties and uses.
Tetramethylthiuram disulfide: A related compound with disulfide linkages, used in rubber vulcanization and as a fungicide. The uniqueness of this compound lies in its specific structure and the presence of the 1,3-propanediyl linker, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
disodium;N-[3-(sulfidocarbothioylamino)propyl]carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S4.2Na/c8-4(9)6-2-1-3-7-5(10)11;;/h1-3H2,(H2,6,8,9)(H2,7,10,11);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOSQQBNZDNNY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])CNC(=S)[S-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2Na2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10387-35-6 |
Source


|
| Record name | Carbamodithioic acid, 1,3-propanediylbis-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)


![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)


